molecular formula C8H11BrClNO B2641996 2-Bromo-3-methoxy-N-methylaniline;hydrochloride CAS No. 2375262-09-0

2-Bromo-3-methoxy-N-methylaniline;hydrochloride

Cat. No.: B2641996
CAS No.: 2375262-09-0
M. Wt: 252.54
InChI Key: SPVQTPNKBIYKOV-UHFFFAOYSA-N
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Description

2-Bromo-3-methoxy-N-methylaniline hydrochloride is a halogenated aromatic amine hydrochloride salt with the molecular formula C₈H₁₁BrClNO and a molecular weight of 252.54 g/mol . It features a bromine atom at the 2-position, a methoxy group at the 3-position, and an N-methyl substituent on the aniline ring. The hydrochloride salt form enhances its stability and solubility in polar solvents, making it suitable for synthetic and pharmaceutical applications. This compound is cataloged as a building block in organic synthesis, particularly in the development of pharmacologically active molecules .

Properties

IUPAC Name

2-bromo-3-methoxy-N-methylaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO.ClH/c1-10-6-4-3-5-7(11-2)8(6)9;/h3-5,10H,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPVQTPNKBIYKOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=CC=C1)OC)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-3-methoxy-N-methylaniline;hydrochloride can be synthesized through a multi-step process involving the bromination, methylation, and methoxylation of aniline derivatives. One common method involves the reduction of 2-bromoformylanilide . The reaction conditions typically require the use of specific catalysts and reagents to ensure the desired substitutions occur at the correct positions on the aniline ring.

Industrial Production Methods

Industrial production of 2-Bromo-3-methoxy-N-methylaniline;hydrochloride often involves large-scale chemical reactors where the reaction conditions can be precisely controlled. This includes maintaining specific temperatures, pressures, and concentrations of reactants to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-methoxy-N-methylaniline;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-3-methoxy-N-methylaniline;hydrochloride is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-Bromo-3-methoxy-N-methylaniline;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Halogenated Aniline Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Features
2-Bromo-3-methoxy-N-methylaniline HCl C₈H₁₁BrClNO 252.54 Br (2), OMe (3), N-Me (1) Hydrochloride salt, enhanced polarity
3-Bromo-4-methoxyaniline hydrochloride C₇H₉BrClNO 238.51 Br (3), OMe (4) Free amine hydrochloride
3-Bromo-N-methylaniline hydrochloride C₇H₉BrClN 222.51 Br (3), N-Me (1) Lacks methoxy group
4-Bromo-2-chloroaniline C₆H₅BrClN 206.47 Br (4), Cl (2) Neutral free base, planar structure

Key Observations :

  • Substituent Effects: The 2-bromo-3-methoxy substitution in the target compound introduces steric hindrance and electronic effects distinct from 3-bromo-4-methoxy analogs.
  • Salt Form : The hydrochloride salt improves aqueous solubility relative to free bases (e.g., 4-bromo-2-chloroaniline), which are typically less soluble .

Reactivity Insights :

  • The target compound’s bromine atom enables cross-coupling reactions (e.g., Suzuki), while the methoxy group directs electrophilic substitution. Its N-methyl group reduces basicity compared to unsubstituted anilines .
  • In contrast, 3-bromo-2-methylaniline () undergoes condensation with chloral hydrate to form intermediates for bioactive molecules, highlighting the versatility of bromoanilines in medicinal chemistry .

Analytical and Characterization Data

Table 3: Analytical Methods for Hydrochloride Salts

Compound Analytical Technique Key Parameters Reference
2-Bromo-3-methoxy-N-methylaniline HCl NMR, HPLC ¹H-NMR (DMSO-d₆): δ 9.00 (brs, NH), 3.79 (s, OCH₃)
Pararosaniline hydrochloride UV-Vis λ_max = 540 nm; validated linearity (R² > 0.999)
Famotidine hydrochloride Dissolution kinetics Zero-order release (r² = 0.98)
Amitriptyline hydrochloride RP-HPLC Accuracy: 98–102% (Table 6)

Methodology Notes:

  • The target compound’s characterization likely employs ¹H-NMR (similar to ) and RP-HPLC (validated for accuracy, as in ).
  • Dissolution studies (e.g., zero-order kinetics for famotidine HCl) suggest that the hydrochloride salt form ensures consistent drug release, a property extrapolatable to the target compound .

Biological Activity

2-Bromo-3-methoxy-N-methylaniline;hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom and a methoxy group on the aromatic ring, along with a methylated amine group. These structural characteristics influence its solubility and reactivity, which are critical for its biological activity.

Property Description
Molecular Formula C₉H₁₃BrN₂O
Molecular Weight 232.12 g/mol
Melting Point 91–92 °C
Solubility Soluble in organic solvents (e.g., DMSO)

The biological activity of 2-Bromo-3-methoxy-N-methylaniline;hydrochloride is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The bromine and methoxy groups can enhance binding affinity to enzymes, potentially inhibiting their activity.
  • Receptor Interaction : The compound may act as a ligand for certain receptors, influencing cellular signaling pathways.
  • Cytotoxicity : Studies have shown that related compounds exhibit cytotoxic effects against cancer cell lines such as Hep-G2 and MCF-7, suggesting potential anticancer properties .

Anticancer Activity

Recent studies have explored the cytotoxic effects of various derivatives of this compound. For instance, compounds with similar structural motifs were tested against cancer cell lines:

Compound Cell Line IC₅₀ (μg/ml)
2-Bromo-3-methoxy-N-methylanilineHep-G23.0 ± 0.2
MnL₂ ComplexHep-G22.6 ± 0.11
MnL₂ ComplexMCF-73.0 ± 0.2

These findings indicate that modifications to the aniline structure can significantly enhance anticancer activity compared to free ligands .

Antimicrobial Activity

The compound's antibacterial efficacy has also been evaluated against various bacterial strains. The presence of halogen atoms (bromine) is often linked to increased antimicrobial properties:

  • Tested Strains : Staphylococcus aureus, Escherichia coli
  • Results : Compounds similar to 2-Bromo-3-methoxy-N-methylaniline showed promising results in inhibiting bacterial growth.

Case Studies

  • Study on Derivatives : A series of bromo and methoxy substituted Schiff base complexes were synthesized and tested for anticancer activity. The results indicated that these complexes exhibited enhanced cytotoxicity compared to their parent compounds, demonstrating the importance of structural modifications .
  • Mechanistic Insights : Research on microtubule-targeting agents revealed that compounds similar to 2-Bromo-3-methoxy-N-methylaniline disrupt microtubule polymerization, leading to cell cycle arrest in cancer cells. This mechanism is crucial for developing new anticancer therapies .

Q & A

Q. What are the recommended synthetic routes for 2-bromo-3-methoxy-N-methylaniline hydrochloride, and how can reaction efficiency be optimized?

A common method involves treating the precursor (e.g., methyl-protected intermediates) with hydrochloric acid in dioxane under ambient conditions . To optimize yield, monitor reaction progress via TLC or HPLC, and adjust stoichiometry of HCl to ensure complete protonation. Post-synthesis, concentrate the mixture under reduced pressure to isolate the hydrochloride salt. Purity (>95%) can be confirmed using HPLC .

Q. Which spectroscopic techniques are most effective for characterizing 2-bromo-3-methoxy-N-methylaniline hydrochloride?

  • ¹H-NMR (DMSO-d6): Key signals include aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ ~3.8 ppm), and N-methyl resonances (δ ~2.5 ppm) .
  • Mass Spectrometry : Confirm molecular weight (238.51 g/mol) via ESI-MS, observing [M+H]⁺ at m/z 239.5 .
  • X-ray Crystallography : Use SHELX programs for structural refinement if single crystals are obtained. SHELXL is particularly robust for small-molecule resolution .

Q. How should researchers handle stability and storage of 2-bromo-3-methoxy-N-methylaniline hydrochloride?

Store the compound in anhydrous conditions at 2–8°C to prevent hydrolysis of the methoxy or bromo groups. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and analyze degradation products via HPLC-MS. Safety protocols include using gloves, masks, and fume hoods to avoid skin/eye contact .

Advanced Research Questions

Q. How can contradictory data between NMR and X-ray crystallography be resolved during structural analysis?

Discrepancies may arise from dynamic effects in solution (NMR) vs. static crystal packing (X-ray). Use SHELXL to refine crystallographic data and compare torsion angles with NMR-derived NOE correlations. For ambiguous cases, perform DFT calculations (e.g., Gaussian 16) to model electronic environments and validate bond geometries .

Q. What strategies are effective for designing derivatives of 2-bromo-3-methoxy-N-methylaniline hydrochloride for pharmacological screening?

  • Functionalization : Introduce substituents at the benzene ring (e.g., fluorination at position 4) via Buchwald-Hartwig coupling to modulate bioactivity.
  • Salt Formation : Explore alternative counterions (e.g., sulfate) to enhance solubility. Assess bioavailability using in vitro permeability assays (Caco-2 cells) .
  • Structure-Activity Relationships (SAR) : Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., kinase inhibitors) .

Q. What experimental design principles apply to optimizing large-scale synthesis while minimizing impurities?

  • DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading to identify critical parameters. For example, higher dioxane ratios improve HCl solubility but may increase side reactions .
  • Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to remove brominated byproducts. Monitor purity via GC-MS .

Q. How can computational models predict the reactivity of 2-bromo-3-methoxy-N-methylaniline hydrochloride in cross-coupling reactions?

Employ DFT (B3LYP/6-31G*) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. For Suzuki-Miyaura couplings, simulate Pd-catalyzed mechanisms to predict regioselectivity. Validate predictions with experimental kinetic studies .

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